molecular formula C10H15N3O B2464249 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol CAS No. 756901-36-7

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol

Cat. No.: B2464249
CAS No.: 756901-36-7
M. Wt: 193.25
InChI Key: GUXSINLZIQQQCM-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol is a chemical compound with the molecular formula C10H15N3O It is a heterocyclic compound containing a pyridazine ring substituted with a 4-methylpiperidin-1-yl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol typically involves the reaction of 4-methylpiperidine with a pyridazine derivative under specific conditions. One common method includes the following steps:

    Starting Materials: 4-methylpiperidine and a suitable pyridazine precursor.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of 6-(4-Methylpiperidin-1-yl)pyridazin-3-one.

    Reduction: Formation of 6-(4-Methylpiperidin-1-yl)dihydropyridazine.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
  • 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol
  • 6-(4-Methylpiperidin-1-yl)pyridazin-4,5-d2-3-ol

Uniqueness

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-6-13(7-5-8)9-2-3-10(14)12-11-9/h2-3,8H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSINLZIQQQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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